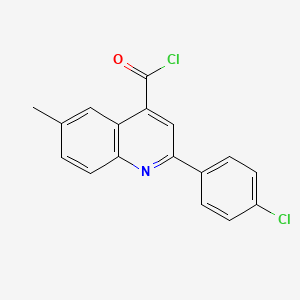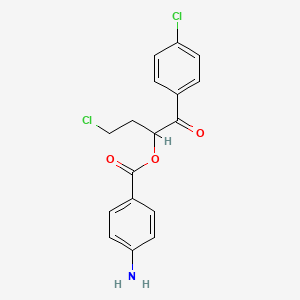
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
説明
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the CAS Number: 1160263-15-9 . It has a molecular weight of 330.21 . The IUPAC name for this compound is 6-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It’s recommended to be stored at a temperature of 28 C .科学的研究の応用
Medicinal Chemistry: Synthesis of Therapeutic Agents
This compound is utilized in the synthesis of various therapeutic agents due to its quinoline core, a common structure found in numerous pharmacologically active molecules. Its ability to undergo further chemical transformations makes it a valuable intermediate in drug discovery and development processes .
Organic Synthesis: Building Block for Complex Molecules
In organic synthesis, this chemical serves as a versatile building block. Its reactive carbonyl chloride group can form amides, esters, and other derivatives, enabling the construction of complex organic molecules with potential applications in various fields, including pharmaceuticals and agrochemicals .
Industrial Applications: Material Precursor
The compound’s structural features make it suitable as a precursor for materials science applications. It can be incorporated into polymers or used to synthesize dyes and pigments that require specific electronic properties imparted by the quinoline moiety .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods to separate, identify, and quantify chemical substances. Its distinct UV-Vis absorption profile aids in the detection and analysis of quinoline derivatives .
Material Science: Electronic and Photonic Materials
The quinoline unit is known for its electronic properties, making derivatives like 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride candidates for use in electronic and photonic materials. They can be part of organic semiconductors, light-emitting diodes (LEDs), and other optoelectronic devices .
Environmental Applications: Photocatalytic Degradation Studies
This compound may also find applications in environmental chemistry, particularly in photocatalytic degradation studies. Its structure could be modified to create catalysts that help in breaking down pollutants under light irradiation, contributing to environmental remediation efforts .
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZACAPKZLDXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186551 | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-15-9 | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)












